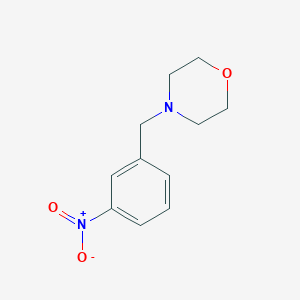

4-(3-Nitrobenzyl)morpholine

Description

Properties

IUPAC Name |

4-[(3-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMTYLSFKKOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354812 | |

| Record name | 4-(3-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-57-8 | |

| Record name | 4-(3-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Nitrobenzyl)morpholine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. 4-(3-Nitrobenzyl)morpholine emerges as a compound of significant interest, embodying the fusion of two structurally important motifs: the morpholine ring and a substituted nitroaromatic group. The morpholine scaffold is a well-established "privileged" structure in drug discovery, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of bioactive molecules.[1][2][3] Concurrently, the nitrobenzyl moiety serves as a versatile synthetic handle. The nitro group, a potent electron-withdrawing feature, can be readily transformed into an amine, providing a crucial attachment point for constructing vast and diverse chemical libraries.

This technical guide provides a comprehensive overview of this compound, delving into its core chemical and physical properties, synthetic methodologies, characteristic reactivity, and its application as a strategic intermediate in research and development. The content herein is curated for professionals seeking to leverage this compound's unique attributes for the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is essential for its effective application in experimental design. The key properties of this compound are summarized below, drawing from computed data available in public chemical databases.[4]

| Property | Value | Source |

| IUPAC Name | 4-[(3-nitrophenyl)methyl]morpholine | PubChem[4] |

| CAS Number | 123207-57-8 | PubChem[4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | PubChem[4] |

| Molecular Weight | 222.24 g/mol | PubChem[4][5] |

| InChIKey | MORMTYLSFKKOGP-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | C1COCCN1CC2=CC(=CC=C2)[O-] | PubChem[4] |

| XLogP3 | 1.6 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Topological Polar Surface Area | 58.3 Ų | PubChem[4] |

| Storage Temperature | Refrigerated | Sigma-Aldrich |

Synthesis and Reactivity

The synthetic utility of this compound is predicated on both its straightforward preparation and the versatile reactivity of its constituent functional groups.

Synthesis Pathway

The most direct and common synthesis of this compound is achieved through a standard nucleophilic substitution reaction. This involves the N-alkylation of morpholine with a 3-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base to neutralize the resulting hydrohalic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | C11H14N2O3 | CID 783231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

An In-depth Technical Guide to 4-(3-Nitrobenzyl)morpholine (CAS: 123207-57-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Nitrobenzyl)morpholine, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its favorable physicochemical and metabolic properties.[1][2] The incorporation of a nitrobenzyl moiety introduces a functional group that can be a key pharmacophore or a synthetic handle for further molecular elaboration.[3] This document details the synthesis, physicochemical properties, analytical characterization, and prospective applications of this compound, offering a foundational resource for its utilization in research and development.

Introduction and Significance

Morpholine and its derivatives are ubiquitous in medicinal chemistry, forming the core of drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The morpholine ring is often employed to improve aqueous solubility, modulate pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets.[1]

The nitroaromatic group, while sometimes associated with toxicity, is also a feature of several approved drugs and serves as a valuable building block in drug design.[3] The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule and it can be chemically reduced to an amino group, providing a reactive site for the synthesis of compound libraries for structure-activity relationship (SAR) studies.[7] this compound combines these two important structural motifs, making it a compound of considerable interest for the development of novel therapeutics.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These computed descriptors are valuable for predicting its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 123207-57-8 | [8] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [9] |

| Molecular Weight | 222.24 g/mol | [9] |

| IUPAC Name | 4-[(3-nitrophenyl)methyl]morpholine | [9] |

| InChI Key | MORMTYLSFKKOGP-UHFFFAOYSA-N | [8] |

| XLogP3 | 1.6 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

| Rotatable Bond Count | 2 | [9] |

Synthesis of this compound

The synthesis of this compound is most readily achieved via a nucleophilic substitution reaction. This well-established method involves the reaction of morpholine with 3-nitrobenzyl bromide. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, displacing the bromide from the benzylic carbon of 3-nitrobenzyl bromide.[10][11][12]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Figure 1: Synthetic Workflow for this compound

Detailed Experimental Protocol

This protocol is based on standard procedures for similar N-alkylation reactions.[13]

Materials:

-

3-Nitrobenzyl bromide

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

To a stirred solution of 3-nitrobenzyl bromide (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

The structural identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic techniques.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[15][16]

¹H NMR:

-

Aromatic Protons (3-nitrophenyl group): Expect a complex multiplet pattern in the range of δ 7.5-8.2 ppm. The proton ortho to the nitro group will be the most downfield.

-

Benzylic Protons (-CH₂-): A singlet is expected around δ 3.5-3.7 ppm.

-

Morpholine Protons (O-CH₂-): A triplet is expected around δ 3.6-3.8 ppm.

-

Morpholine Protons (N-CH₂-): A triplet is expected around δ 2.4-2.6 ppm.

¹³C NMR:

-

Aromatic Carbons: Signals are expected in the range of δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield.

-

Benzylic Carbon (-CH₂-): A signal is expected around δ 60-65 ppm.

-

Morpholine Carbons (O-CH₂-): A signal is expected around δ 66-68 ppm.[14]

-

Morpholine Carbons (N-CH₂-): A signal is expected around δ 53-55 ppm.[14]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy and mass spectrometry provide complementary structural information.[17][18][19][20][21]

IR Spectroscopy:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2800-3000 cm⁻¹

-

N-O stretching (nitro group): Strong, asymmetric and symmetric bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O-C stretching (ether): ~1115 cm⁻¹

Mass Spectrometry (Electron Impact - EI):

-

Molecular Ion (M⁺): Expected at m/z = 222.

-

Key Fragmentation: Loss of the nitro group (-NO₂) to give a fragment at m/z = 176. Cleavage at the benzylic position to give the 3-nitrobenzyl cation at m/z = 136.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been extensively reported, its structural components suggest several promising avenues for investigation in drug discovery.

Scaffold for Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors. It can form critical hydrogen bonds in the hinge region of the ATP binding site of kinases. The 3-nitrobenzyl group can be further functionalized to explore interactions with other regions of the enzyme, potentially leading to the development of potent and selective inhibitors.

Antimicrobial and Antiparasitic Agents

Nitroaromatic compounds are known to possess antimicrobial and antiparasitic activity.[3] Their mechanism of action often involves bioreduction of the nitro group to generate reactive nitrogen species that induce oxidative stress in pathogenic organisms. This compound could serve as a lead compound for the development of novel agents in this therapeutic area.

CNS-Acting Agents

The morpholine ring is also present in several centrally acting drugs. Its ability to improve physicochemical properties can be advantageous for designing molecules that can cross the blood-brain barrier. The 3-nitrobenzyl group offers a platform for diversification to target various CNS receptors and enzymes.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.

Caption: Figure 2: Hypothetical Kinase Inhibition Pathway

Safety and Handling

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[22][23][24]

-

Nitrobenzyl Bromides: Lachrymators and should be handled with caution in a well-ventilated fume hood.[13]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound is a readily accessible compound with significant potential as a building block in medicinal chemistry. The combination of the privileged morpholine scaffold and the versatile nitrobenzyl group makes it an attractive starting point for the synthesis of novel bioactive molecules. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to explore its utility in the development of next-generation therapeutics.

References

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

-

PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

-

Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

-

Carl ROTH. Safety Data Sheet: Morpholine. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.. [Link]

-

PubChem. This compound | C11H14N2O3 | CID 783231. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

PubMed. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification. [Link]

-

OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

-

ResearchGate. (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]

-

NIH. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. [Link]

-

ResearchGate. (PDF) An in silico infrared spectral library of molecular ions for metabolite identification. [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

NIH. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification. [Link]

-

ResearchGate. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification | Request PDF. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 123207-57-8 [sigmaaldrich.com]

- 9. This compound | C11H14N2O3 | CID 783231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. quora.com [quora.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. nexchem.co.uk [nexchem.co.uk]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. chemos.de [chemos.de]

Molecular formula C11H14N2O3

An In-Depth Technical Guide to 5-Hydroxytryptophan (C11H12N2O3): From Biosynthesis to Therapeutic Applications

Introduction

While the molecular formula C11H14N2O3 corresponds to several dipeptides such as Glycyl-L-phenylalanine, a molecule of greater pharmacological and research significance with a closely related formula, C11H12N2O3, is 5-Hydroxytryptophan (5-HTP).[1][2][3] This guide will provide an in-depth exploration of 5-HTP, a naturally occurring amino acid and a critical precursor in the biosynthesis of the neurotransmitter serotonin.[1] Given its pivotal role in neurobiology and its use as a therapeutic agent, 5-HTP presents a more compelling subject for a detailed technical whitepaper aimed at researchers, scientists, and drug development professionals. This guide will delve into the core aspects of 5-HTP, from its fundamental physicochemical properties to its complex role in metabolic pathways and its application in experimental and clinical settings.

Physicochemical Properties and Structure

5-Hydroxytryptophan is an aromatic amino acid with the IUPAC name (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid. Its structure features an indole ring hydroxylated at the 5th position, with an alanine side chain. This seemingly subtle hydroxylation is key to its biological function, setting it apart from its precursor, L-tryptophan.

| Property | Value |

| Molecular Formula | C11H12N2O3 |

| Molar Mass | 220.22 g/mol [2] |

| Melting Point | 298 to 300 °C[1] |

| Boiling Point | 520.6 °C[1] |

| Density | 1.484 g/mL[1] |

| CAS Number | 4350-09-8 (L-isomer)[2] |

Biosynthesis and Metabolism: The Serotonergic Pathway

The significance of 5-HTP is intrinsically linked to its position as a metabolic intermediate in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] This pathway is fundamental to understanding its mechanism of action and therapeutic potential.

The biosynthesis of serotonin from L-tryptophan involves two key enzymatic steps:

-

Hydroxylation of L-tryptophan: The enzyme tryptophan hydroxylase (TPH) catalyzes the addition of a hydroxyl group to the indole ring of L-tryptophan, forming 5-HTP. This is the rate-limiting step in serotonin synthesis.[1]

-

Decarboxylation of 5-HTP: Aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from 5-HTP, yielding serotonin.[1]

Unlike L-tryptophan, 5-HTP readily crosses the blood-brain barrier. This property is of significant pharmacological importance, as systemic administration of 5-HTP can directly increase serotonin levels in the central nervous system.

Caption: Biosynthesis pathway of serotonin from L-tryptophan.

Mechanism of Action and Pharmacological Effects

The primary mechanism of action of 5-HTP is its role as a direct precursor to serotonin. By increasing the substrate availability for AADC, administration of 5-HTP leads to a subsequent increase in the synthesis and release of serotonin in both the central and peripheral nervous systems. Serotonin is a key neurotransmitter involved in the regulation of mood, appetite, sleep, and pain perception. Consequently, the pharmacological effects of 5-HTP are largely attributable to the downstream effects of elevated serotonin levels.

Caption: Simplified overview of serotonergic neurotransmission following 5-HTP administration.

Therapeutic Applications and Research

5-HTP is commercially available as a dietary supplement, often sourced from the seeds of the African plant Griffonia simplicifolia. Its ability to increase central serotonin levels has led to its investigation for a variety of clinical applications, including:

-

Depression: As a precursor to serotonin, 5-HTP has been studied as a potential treatment for depression.

-

Anxiety and Panic Disorders: The serotonergic system is heavily implicated in anxiety, making 5-HTP a compound of interest for these conditions.

-

Insomnia: Serotonin is a precursor to melatonin, a hormone that regulates the sleep-wake cycle.[2]

-

Fibromyalgia and Chronic Headaches: Some studies suggest that 5-HTP may be effective in managing symptoms of these conditions.

Experimental Protocols

Quantification of 5-HTP and Serotonin in Brain Tissue by HPLC with Electrochemical Detection

Objective: To accurately measure the concentrations of 5-HTP and serotonin in rodent brain tissue following administration of 5-HTP.

Methodology:

-

Sample Preparation:

-

Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.

-

Record the wet weight of the tissue sample.

-

Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Mobile Phase: Prepare a solution of sodium phosphate buffer, EDTA, and an ion-pairing agent (e.g., octane sulfonic acid) in HPLC-grade water, with a final concentration of 10-15% methanol. Adjust the pH to approximately 3.0.

-

Column: Use a C18 reverse-phase column suitable for catecholamine and indoleamine analysis.

-

Detection: Employ an electrochemical detector with a glassy carbon working electrode. Set the potential to a level optimized for the oxidation of 5-HTP and serotonin (typically +0.65 to +0.85 V).

-

Injection: Inject 20 µL of the filtered supernatant onto the HPLC system.

-

Quantification: Create a standard curve using known concentrations of 5-HTP and serotonin. Calculate the concentrations in the tissue samples by comparing the peak areas to the standard curve and normalizing to the tissue weight.

-

Cell-Based Assay for Serotonin Release

Objective: To assess the effect of 5-HTP on serotonin release from a serotonergic cell line (e.g., SH-SY5Y cells differentiated into a serotonergic phenotype).

Methodology:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in appropriate media.

-

Induce differentiation towards a serotonergic phenotype by treating the cells with retinoic acid and brain-derived neurotrophic factor (BDNF) for several days.

-

-

5-HTP Treatment:

-

Wash the differentiated cells with a buffered salt solution (e.g., Krebs-Ringer buffer).

-

Incubate the cells with varying concentrations of 5-HTP for a defined period (e.g., 1-4 hours).

-

-

Stimulation of Serotonin Release:

-

After incubation, stimulate serotonin release by depolarizing the cells with a high concentration of potassium chloride (e.g., 56 mM KCl) for a short period (e.g., 5 minutes).

-

-

Sample Collection and Analysis:

-

Collect the supernatant (extracellular medium).

-

Lyse the cells to obtain the intracellular fraction.

-

Analyze the serotonin content in both the supernatant and the cell lysate using HPLC-ECD as described in the previous protocol or a commercially available serotonin ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of total serotonin released into the supernatant for each treatment condition.

-

Compare the serotonin release in 5-HTP treated cells to control (vehicle-treated) cells.

-

Conclusion

5-Hydroxytryptophan (C11H12N2O3) is a cornerstone molecule in the study of the serotonergic system. Its role as the immediate precursor to serotonin, coupled with its ability to cross the blood-brain barrier, makes it a valuable tool in both research and clinical settings. A thorough understanding of its biosynthesis, metabolism, and mechanism of action is essential for professionals in the fields of neuroscience and drug development. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of 5-HTP and its effects on serotonergic function, enabling further exploration of its therapeutic potential.

References

-

Melatonin - Wikipedia. Available from: [Link]

-

Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - MDPI. Available from: [Link]

-

5-Hydroxytryptophan - Wikipedia. Available from: [Link]

-

Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472) - Human Metabolome Database. Available from: [Link]

-

Melatonin - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

Melatonin | SIELC Technologies. Available from: [Link]

-

N-Acetyl-5-hydroxytryptamine - Biocompare. Available from: [Link]

-

Melatonin | The Merck Index Online. Available from: [Link]

-

5-Hydroxy Tryptophan | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Glycyl-L-phenyl alanine - the NIST WebBook. Available from: [Link]

-

Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem - NIH. Available from: [Link]

-

Glycyl-phenyl-alanine | C11H14N2O3 | CID 69844028 - PubChem - NIH. Available from: [Link]

-

Glycine, N-L-phenylalanyl- | C11H14N2O3 | CID 98207 - PubChem. Available from: [Link]

-

Phe-Gly | C11H14N2O3 | CID 6992304 - PubChem - NIH. Available from: [Link]

-

(3s)2,3-Dihydro-l-tryptophan | C11H14N2O2 | CID 56844224 - PubChem. Available from: [Link]

-

Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PubMed. Available from: [Link]

-

L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem - NIH. Available from: [Link]

-

2-Hydroxytryptophan | C11H12N2O3 | CID 17754204 - PubChem - NIH. Available from: [Link]

-

Dl-Tryptophan | C11H12N2O2 | CID 1148 - PubChem. Available from: [Link]

-

Gly-D-Phe | C11H14N2O3 | CID 7092603 - PubChem - NIH. Available from: [Link]

-

D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem. Available from: [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(3-Nitrobenzyl)morpholine

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery, we often encounter molecules of interest born from synthesis programs or computational screening, yet their biological narrative remains unwritten. 4-(3-Nitrobenzyl)morpholine is one such compound. While the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and nitroaromatic compounds are known for a spectrum of bioactivities, the specific mechanism of action for this particular arrangement of atoms is not established in the public domain.[1][2]

This guide, therefore, is not a retrospective account of a known mechanism. Instead, it is a forward-looking, systematic blueprint for the rigorous scientific inquiry required to elucidate the core mechanism of action of this compound. We will proceed from broad phenotypic screening to precise target identification and validation, outlining the causal logic behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals as a comprehensive roadmap for characterizing novel chemical entities.

Introduction to the Candidate: this compound

This compound is a small molecule featuring a morpholine ring tethered to a nitro-substituted benzyl group.[3][4] The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1][5] The nitrobenzyl group, on the other hand, is a versatile chemical handle and can be involved in bioreductive activation, a process implicated in the mechanism of some anticancer and antimicrobial agents.[6][7] Derivatives of the structurally similar 4-(4-nitrobenzyl)morpholine have shown promise for their anticancer activity.[8]

Given this structural context, a rational starting point for our investigation is to hypothesize that this compound may possess anticancer, antimicrobial, or neurological activity, areas where morpholine derivatives have demonstrated significant potential.[9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H14N2O3 | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| CAS Number | 123207-57-8 | [4] |

| XLogP3 | 1.6 | [3] |

A Phased Approach to Mechanistic Discovery

Our investigation will follow a logical progression, beginning with broad, high-throughput screening to identify a biological context, followed by increasingly focused assays to pinpoint the molecular target and delineate the signaling pathways involved.

Figure 1: A phased workflow for MoA elucidation.

Phase 1: Broad Spectrum Phenotypic Screening

The initial objective is to cast a wide net to identify any pronounced biological effect of the compound. A cost-effective and informative approach is to screen against a panel of diverse human cancer cell lines. This not only probes for anticancer activity but can also reveal differential sensitivity, offering early clues about the mechanism.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a panel of cancer cells.[6]

Rationale: The MTT assay is a robust, colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of reduced cell viability or proliferation, a hallmark of effective anticancer agents.[6]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells from various cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Target Identification and Deconvolution

Assuming a consistent and potent cytotoxic effect is observed in Phase 1, the next critical step is to identify the direct molecular target(s) of this compound. A multi-pronged approach combining experimental and computational methods is most effective.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[11]

Rationale: Once a putative target is identified (e.g., through affinity chromatography), ITC provides a label-free, in-solution method to confirm direct binding and characterize the interaction thermodynamically. This is a crucial step in target validation.[11]

Step-by-Step Methodology:

-

Protein and Ligand Preparation: Dialyze the purified putative target protein extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer. Ensure concentrations are accurately known.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Acquisition: The instrument records a heat-release profile for each injection.

-

Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H14N2O3 | CID 783231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 123207-57-8 [sigmaaldrich.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 10. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nuvisan.com [nuvisan.com]

Biological activity of 4-(3-Nitrobenzyl)morpholine

An In-Depth Technical Guide to the Predicted Biological Activity of 4-(3-Nitrobenzyl)morpholine

Executive Summary

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous bioactive compounds.[1] When coupled with a nitrobenzyl moiety—a group known for its potent electronic influence and role in bioreductive activation—the resulting molecule, this compound, emerges as a compound of significant interest for therapeutic development. While direct experimental data on this specific isomer is limited, a comprehensive analysis of structurally related analogues allows for the formulation of a robust hypothesis regarding its potential biological activities. This guide synthesizes existing research on nitro- and morpholine-containing compounds to forecast the pharmacological profile of this compound, focusing on its potential as an anticancer and antimicrobial agent. We provide detailed theoretical mechanisms, experimental protocols for validation, and a forward-looking perspective on its place in drug discovery.

The Morpholine Scaffold and Nitroaryl Functionality: A Synergy for Bioactivity

The morpholine heterocycle is a versatile building block in drug design, often enhancing the pharmacokinetic properties of a molecule.[2][3] Its incorporation can improve aqueous solubility, metabolic stability, and receptor-binding affinity.[4] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4]

The nitroaryl group is a powerful modulator of biological activity. Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, influencing its interaction with target proteins.[5] Crucially, the nitro group can be metabolically reduced, particularly in hypoxic environments characteristic of solid tumors or anaerobic bacteria, to form reactive intermediates.[6][7][8] This bioactivation transforms the compound into a potent cytotoxic agent, a mechanism exploited in both anticancer and antimicrobial drugs.[6][7] The convergence of these two pharmacophores in this compound suggests a strong potential for significant and targeted biological effects.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a standard nucleophilic substitution reaction. This common and efficient method involves the reaction of morpholine with a 3-nitrobenzyl halide, typically 3-nitrobenzyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup: To a solution of 3-nitrobenzyl bromide (1.0 eq) in acetonitrile (10 mL/mmol), add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Reaction: Stir the mixture vigorously and heat to reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

Potential Anticancer Activity

The combination of the morpholine and nitrobenzyl moieties strongly suggests potential anticancer efficacy. Morpholine derivatives are known to target various signaling pathways that are dysregulated in cancer, including the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[2] Furthermore, several quinazoline-based morpholine derivatives have demonstrated potent cytotoxicity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, inducing apoptosis and cell cycle arrest.[9][10]

The nitrobenzyl group introduces the compelling possibility of hypoxia-activated cytotoxicity. Solid tumors often contain hypoxic (low-oxygen) regions where nitroreductase enzymes are overexpressed. These enzymes can reduce the nitro group of this compound to generate cytotoxic species, such as nitroso and hydroxylamine intermediates, leading to targeted cell death in the tumor microenvironment.[11] This prodrug strategy enhances selectivity for cancer cells while minimizing damage to healthy, oxygenated tissues.[11]

Hypothesized Mechanism of Anticancer Action

A plausible mechanism involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS). The bioreduction of the nitro group can lead to oxidative stress, disrupting mitochondrial membrane potential and triggering the intrinsic apoptotic pathway. This is a known mechanism for other morpholine-containing anticancer compounds.[12]

Caption: Hypothesized pathway for hypoxia-activated anticancer activity.

Quantitative Data from Structurally Related Compounds

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [9][10] |

| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9][10] |

| Morpholine-Quinazoline (AK-3) | A549 (Lung) | 10.38 ± 0.27 | [9][10] |

| Morpholine Chalcone (Cmpd 22) | SW480 (Colon) | 12.5 | [12] |

| Morpholine-Benzimidazole (5j) | HT-29 (Colon) | 9.657 ± 0.149 | [13] |

| 10-(3-nitrobenzyl)-SN-38 | K562 (Leukemia) | 0.0122 (12.2 nM) | [11] |

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to determine the IC₅₀ value of this compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Potential Antimicrobial Activity

Morpholine derivatives have a well-documented history of broad-spectrum antimicrobial activity.[14][15] The nitro group is also a key feature in many antimicrobial drugs, such as nitrofurantoin and metronidazole.[7] Its mechanism often involves enzymatic reduction by microbial nitroreductases to generate cytotoxic radical anions and other reactive species that damage cellular macromolecules like DNA and proteins, leading to cell death.[7]

Compounds such as 4-(2-nitrobutyl)morpholine have demonstrated excellent broad-spectrum antimicrobial activity, particularly under acidic conditions, against yeasts, molds, and bacteria.[16] This suggests that this compound could be an effective antimicrobial agent, leveraging a similar bioreductive activation mechanism within microbial cells.

Hypothesized Mechanism of Antimicrobial Action

The proposed mechanism centers on the intracellular reduction of the nitro group by bacterial or fungal nitroreductases. This process generates a nitro anion radical which can be further reduced to nitroso and hydroxylamine derivatives. These reactive species can directly damage DNA, inhibit essential enzymes, and induce lethal oxidative stress.

Sources

- 1. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. svedbergopen.com [svedbergopen.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(3-Nitrobenzyl)morpholine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[1] Its prevalence is attributed to its favorable physicochemical properties, metabolic stability, and the synthetic accessibility of its derivatives.[1] Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The incorporation of a morpholine moiety can enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate.[1] This guide focuses on the synthesis of 4-(3-nitrobenzyl)morpholine, a derivative that combines the beneficial properties of the morpholine ring with the electronically distinct 3-nitrobenzyl group, a substituent that can influence biological activity and provide a handle for further chemical modification.[4] Derivatives of nitrobenzyl-substituted morpholines have been investigated for their potential as anticancer agents.[4]

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary and highly effective strategies: Reductive Amination and Nucleophilic Substitution . The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway 1: Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds.[5] This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[6] For the synthesis of this compound, this involves the reaction of 3-nitrobenzaldehyde with morpholine.

Mechanism of Reductive Amination:

The reaction proceeds in two key steps:

-

Imine Formation: Morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This is followed by dehydration to form a protonated iminium ion intermediate.

-

Reduction: A reducing agent, typically a mild hydride donor such as sodium borohydride or sodium triacetoxyborohydride, selectively reduces the iminium ion to the final tertiary amine product, this compound.[6]

The use of a mild reducing agent is crucial to prevent the reduction of the aldehyde starting material before the imine is formed.[6] Sodium borohydride, often in the presence of an activating agent like silica gel, is a common choice for this transformation.[7] It is important to note that with nitro-substituted aldehydes, there is a potential for the reduction of the nitro group, especially with stronger reducing agents or harsher reaction conditions.[8]

Pathway 2: Nucleophilic Substitution

The nucleophilic substitution pathway offers a classical and efficient alternative for the synthesis of this compound. This method involves the reaction of a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide, with morpholine.

Mechanism of Nucleophilic Substitution:

3-Nitrobenzyl bromide is a benzylic halide, and as such, is highly reactive towards nucleophilic substitution. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions.

-

S(_N)2 Pathway: Morpholine, a secondary amine, acts as the nucleophile and directly attacks the benzylic carbon, displacing the bromide leaving group in a single concerted step.

-

S(_N)1 Pathway: The benzylic halide can first ionize to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by morpholine to form the product.

Given that morpholine is a reasonably good nucleophile and 3-nitrobenzyl bromide is a primary benzylic halide, the S(_N)2 pathway is generally favored.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the reductive amination pathway, chosen for its operational simplicity and use of readily available starting materials.

Synthesis of this compound via Reductive Amination

This protocol is adapted from general procedures for the reductive amination of aldehydes using sodium borohydride and silica gel.[7]

Materials and Reagents:

-

3-Nitrobenzaldehyde

-

Morpholine

-

Sodium Borohydride (NaBH(_4))

-

Silica Gel (for column chromatography, 60-120 mesh)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F(_{254}))

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (1.0 eq) and silica gel (an equal weight to the sodium borohydride to be added). Add anhydrous tetrahydrofuran (THF) to create a stirrable slurry.

-

Addition of Amine: To the stirring slurry, add morpholine (1.0 eq) dropwise at room temperature.

-

Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. In a separate container, prepare a solution of sodium borohydride (1.5 eq) in a small amount of THF. Add the sodium borohydride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization of this compound

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below are the expected characterization data.

| Property | Value | Reference |

| Molecular Formula | C({11})H({14})N(_2)O(_3) | [9] |

| Molecular Weight | 222.24 g/mol | [9] |

| Appearance | Expected to be a solid | |

| ¹H NMR (CDCl(_3)) | Predicted δ (ppm): ~8.2-7.5 (m, 4H, Ar-H), ~3.7 (t, 4H, -CH(_2)-O-), ~3.6 (s, 2H, Ar-CH(_2)-), ~2.5 (t, 4H, -CH(_2)-N-) | [10][11] |

| ¹³C NMR (CDCl(_3)) | Predicted δ (ppm): ~148 (Ar-C-NO(_2)), ~140-120 (Ar-C), ~67 (-CH(_2)-O-), ~63 (Ar-CH(_2)-), ~54 (-CH(_2)-N-) | [10][11] |

| IR (KBr, cm | Expected peaks: ~3100-3000 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1530 & 1350 (N-O stretch of NO(_2)), ~1115 (C-O-C stretch) | [12] |

| Mass Spec (EI) | Expected m/z: 222 [M] |

Note: Predicted NMR data is based on typical chemical shifts for similar structures. Actual values may vary.

Visualization of the Synthesis Pathway

Caption: Reductive amination pathway for the synthesis of this compound.

Safety Considerations

-

3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Sodium Borohydride: Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. Reacts with water to produce flammable hydrogen gas. Handle with care, avoiding contact with water and acids.

Conclusion and Future Perspectives

This guide has detailed a reliable and accessible synthetic pathway for the preparation of this compound via reductive amination. The choice of this method is justified by its mild reaction conditions and the commercial availability of the starting materials. The provided experimental protocol, along with characterization data and safety information, serves as a comprehensive resource for researchers.

The synthesis of this compound opens avenues for further investigation into its biological properties and its use as a scaffold for the development of novel therapeutic agents. The presence of the nitro group allows for facile reduction to the corresponding aniline, providing a key intermediate for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. Future work could focus on the biological evaluation of this compound and its derivatives, particularly in the context of anticancer drug discovery, leveraging the privileged nature of the morpholine scaffold.

References

-

Janowska, S., Janowski, M., Andrzejczuk, S., Kosikowska, U., Jasiński, R., Mirosław, B., Feldo, M., Wujec, M., & Demchuk, O. M. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3387. [Link]

-

Anderson, N. G., Lust, D. A., & Colapret, J. A. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development, 14(3), 661-665. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Le, N. T. H., & Richardson, A. D. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(9), 2541-2547. [Link]

-

Janowska, S., Janowski, M., Andrzejczuk, S., Kosikowska, U., Jasiński, R., Mirosław, B., Feldo, M., Wujec, M., & Demchuk, O. M. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3387. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gowda, D. C., & Mahesh, B. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 5(2), 242-246. [Link]

-

PrepChem. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

-

Rani, P., & Sharma, P. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-28. [Link]

-

D'hooghe, M., & De Kimpe, N. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Tzara, A., & Kourounakis, A. P. (2021). Biological activities of morpholine derivatives and molecular targets involved. Future Medicinal Chemistry, 13(1), 75-96. [Link]

-

Smith, M. B. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

ResearchGate. (2025). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

Tsoleridis, C. A., & Tsoleridis, P. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

-

NICODOM Ltd. (n.d.). IS NIR Spectra. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. gctlc.org [gctlc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C11H14N2O3 | CID 783231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

The Morpholine Motif: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has quietly permeated the landscape of modern chemistry. From its early, somewhat serendipitous discovery to its current status as a "privileged scaffold" in medicinal chemistry, the journey of morpholine and its derivatives is a testament to the enduring value of fundamental organic chemistry in addressing complex biological challenges. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of morpholine derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical, field-proven insights into the synthesis and application of this remarkable heterocyclic system. We will delve into the key synthetic methodologies, explore the profound impact of the morpholine moiety on the pharmacokinetic and pharmacodynamic properties of therapeutic agents, and examine the mechanisms of action of several blockbuster drugs that feature this unassuming yet powerful structural unit.

The Genesis of Morpholine: A Tale of Mistaken Identity

The story of morpholine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr . While Knorr is widely recognized for major contributions such as the Paal-Knorr synthesis of furans, pyrroles, and thiophenes, and the Knorr quinoline and pyrrole syntheses, his work also led to the creation of morpholine.[1][2][3] The naming of the compound is a fascinating footnote in chemical history; Knorr initially, and incorrectly, believed this heterocycle to be a structural component of the potent analgesic, morphine. This misconception led to the name "morpholine," a moniker that has persisted long after the true structure of morphine was elucidated.

Knorr's era was one of foundational discoveries in organic chemistry, a time when the structures of complex natural products were being unraveled and the principles of chemical synthesis were being established. His work on alkaloids, including morphine, undoubtedly led him to explore various heterocyclic systems.[1][2] Although a precise year for the initial synthesis of morpholine is not consistently cited, it is firmly placed within his highly productive period of the late 1880s and early 1890s.[4]

The Synthesis of the Morpholine Core: From Industrial Workhorse to Laboratory Staple

The versatility of morpholine and its derivatives is underpinned by robust and scalable synthetic methodologies. Two primary industrial processes have dominated the production of the parent morpholine heterocycle, each with its own set of advantages and mechanistic nuances.

Dehydration of Diethanolamine: The Classical Approach

One of the earliest and most straightforward methods for the preparation of morpholine is the acid-catalyzed dehydration of diethanolamine. This reaction is typically carried out using a strong acid, such as sulfuric acid or oleum, at elevated temperatures.[5]

Mechanism of Action:

The reaction proceeds through the protonation of one of the hydroxyl groups of diethanolamine, forming a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group in an intramolecular cyclization reaction. A final deprotonation step yields the stable morpholine ring.

Caption: Dehydration of Diethanolamine to Morpholine.

Experimental Protocol: Laboratory-Scale Synthesis of Morpholine from Diethanolamine [6]

-

Acidification: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add diethanolamine (1.0 mol). While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (1.8 mol) dropwise with continuous stirring. The addition is highly exothermic.

-

Dehydration: Heat the reaction mixture to 200°C and maintain this temperature for 10-15 hours. The mixture will darken as the reaction progresses.

-

Neutralization: After cooling the reaction mixture, carefully neutralize it with a 50% aqueous solution of sodium hydroxide to a pH of approximately 11. This step should also be performed with external cooling.

-

Purification:

-

Salting out: Saturate the aqueous solution with solid sodium hydroxide flakes. This will cause the morpholine to separate as an upper organic layer.[7]

-

Extraction: Alternatively, the neutralized solution can be extracted with a suitable organic solvent, such as cyclohexane.

-

Distillation: The crude morpholine, whether obtained by salting out or extraction, is then purified by fractional distillation. The fraction boiling at 128-130°C is collected.

-

Table 1: Comparison of Industrial Morpholine Synthesis Routes

| Feature | Dehydration of Diethanolamine | Reaction of Diethylene Glycol and Ammonia |

| Starting Materials | Diethanolamine, Strong Acid (e.g., H₂SO₄) | Diethylene Glycol, Ammonia, Hydrogen |

| Catalyst | Acid-catalyzed | Hydrogenation catalyst (e.g., Ni, Cu, Co on alumina)[8] |

| Reaction Conditions | High temperature (e.g., 180-235°C)[5] | High temperature (150-400°C) and pressure (3-40 MPa)[9] |

| Byproducts | Sulfate salts (after neutralization) | 2-(2-aminoethoxy)ethanol, N-ethylmorpholine[8] |

| Yield | Can be high (up to 90-95% with oleum)[5] | High conversion and selectivity under optimized conditions |

Reaction of Diethylene Glycol with Ammonia: The Modern Industrial Method

The more contemporary and economically favorable industrial synthesis of morpholine involves the reaction of diethylene glycol with ammonia in the presence of a hydrogenation catalyst and hydrogen gas at high temperatures and pressures.[9][10][11] This method has largely superseded the diethanolamine dehydration route due to its efficiency and the lower cost of starting materials.[8]

Mechanism of Action:

The reaction is a reductive amination process. The diethylene glycol is first dehydrogenated to an intermediate aldehyde, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to an amino alcohol, which then undergoes an intramolecular cyclization with the elimination of water to form morpholine. The catalyst plays a crucial role in both the dehydrogenation and hydrogenation steps.

Caption: Gefitinib Inhibition of the EGFR Signaling Pathway.

Linezolid (Zyvox®): An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine ring is a key component of the N-aryl substituent of the oxazolidinone core and is essential for its antibacterial activity.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. [12][13][14][15][16]This unique mechanism of action means that there is no cross-resistance with other classes of protein synthesis inhibitors. The morpholino group is thought to enhance the binding affinity of the drug to the ribosome. [14]

Caption: Linezolid's Inhibition of Bacterial Protein Synthesis.

Reboxetine (Edronax®): A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI). [17][18]It is used in the treatment of major depressive disorder. The morpholine ring is an integral part of the reboxetine structure.

Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. [17][19]This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. [17]

Caption: Mechanism of Action of Reboxetine.

Aprepitant (Emend®): An NK1 Receptor Antagonist for Nausea and Vomiting

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The complex structure of aprepitant features a morpholine ring, which contributes to its overall drug-like properties.

Mechanism of Action: Aprepitant blocks the binding of substance P, a neuropeptide, to the NK1 receptors in the brain's vomiting center. By inhibiting this interaction, aprepitant prevents the downstream signaling that leads to the emetic reflex.

Conclusion and Future Perspectives

From its humble beginnings in the laboratory of Ludwig Knorr, morpholine has evolved into a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties has made it an invaluable tool for drug designers seeking to optimize the solubility, permeability, and metabolic stability of new chemical entities. The continued success of morpholine-containing drugs in a wide range of therapeutic areas ensures that this versatile heterocycle will remain a focus of synthetic and medicinal chemistry research for the foreseeable future. As our understanding of disease biology deepens, the rational incorporation of the morpholine motif into novel molecular architectures will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- Knorr, L. (1889). Zur Kenntniss der Piperazin-Gruppe. Berichte der deutschen chemischen Gesellschaft, 22(2), 2081-2093.

- Swan, M. J., & Hurst, D. P. (2007). The clinical pharmacology of linezolid.

- Bonavia, G., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1599-1647.

- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knorr, L. (1884). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 17(1), 546-552.

- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.

- Giordano, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 575-593.

- U.S. Patent 4,647,663. (1987). Synthesis of morpholine.

- Ronge, G. (1980). Knorr, Ludwig. In Neue Deutsche Biographie (NDB). Band 12, Duncker & Humblot, Berlin, pp. 218–220.

- Ippolito, J. A., et al. (2005). Crystal structure of the 50S ribosomal subunit in complex with linezolid. Journal of molecular biology, 347(2), 435-444.

- Eyal, Z., et al. (2015). The structure of the large ribosomal subunit from Staphylococcus aureus in complex with linezolid. Nucleic acids research, 43(19), 9574-9584.

- U.S. Patent 1,993,365. (1935).

- U.S. Patent 2,777,846. (1957).

- A New Synthesis of Morpholine. (1936). Journal of the American Chemical Society, 58(11), 2274-2275.

- ChemCeed. (2022). Everything You Need to Know About Morpholine.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- Colca, J. R., et al. (2003). The oxazolidinone antibacterial agents. Current opinion in pharmacology, 3(5), 510-515.

- Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- U.S. Patent 4,739,051. (1988).

- Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.

- Singh, H., et al. (2014). Morpholine as a versatile, privileged scaffold in drug discovery. RSC advances, 4(31), 15978-16002.

- BenchChem. (2025).

- Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.

- European Patent 0036331. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.

- U.S. Patent 3,151,112. (1964).

- National Center for Biotechnology Information. (1984). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- Dissertation. (n.d.).

- Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- U.S. Patent 2,777,846. (1957).

- U.S. Patent 4,647,663. (1987). Synthesis of morpholine.

- Kronich, I. G., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia.

- Jain, A., & Sahu, S. K. (2021). Morpholine is a stretchy moiety, a special pharmacophore and an amazing heterocyclic compound with wide scopes of pharmacological exercises because of various pharmacological of activity. Journal of Molecular Structure, 1239, 130519.

- Patsnap Synapse. (2024).

- Patsnap Synapse. (2024).

- ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins.

- ResearchGate. (2020).

- OSTI.GOV. (1982).

- Zhu, J., et al. (2010). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmacology & therapeutics, 125(3), 361-370.

- ResearchGate. (n.d.). Schematic representation of the contribution of norepinephrine transporter (NET) inhibition (reboxetine) and alpha 2-adrenoreceptor antagonism (RX-821002, mirtazapine)

- Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor.

Sources

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 3. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 11. Gas-phase synthesis of morpholine from diethylene glycol and ammonia (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 18. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 19. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of the Nitrobenzyl Moiety

An In-depth Technical Guide to the Physicochemical Properties of Nitrobenzyl Compounds